disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate
Description
Disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate is a phosphorylated nucleoside analog characterized by a pyrimidine base (4-amino-2-oxopyrimidine), a ribose-like oxolane (tetrahydrofuran) sugar, and a bis-phosphorylated hydroxymethyl group. This compound shares structural homology with nucleotide diphosphates but features a unique hydroxy(phosphonooxy)phosphoryl moiety, distinguishing it from canonical nucleotides like CDP or UDP .
Properties
IUPAC Name |
disodium;(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q-2;2*+1/t4-,6-,7-,8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLZAUHOCLDACW-WFIJOQBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cytidine 5’-(trihydrogen diphosphate),disodium salt typically involves the phosphorylation of cytidine. This can be achieved through enzymatic or chemical methods. One common approach is the use of uridine monophosphate kinase to transfer a phosphate group from adenosine triphosphate to cytidine monophosphate, forming Cytidine 5’-(trihydrogen diphosphate) .
Industrial Production Methods: In industrial settings, the production of Cytidine 5’-(trihydrogen diphosphate),disodium salt often involves microbial fermentation processes. Specific strains of bacteria, such as Brevibacterium ammoniagenes, are cultured in media containing cytidine monophosphate and other necessary nutrients. The fermentation process is optimized to maximize the yield of Cytidine 5’-(trihydrogen diphosphate) .
Chemical Reactions Analysis
Types of Reactions: Cytidine 5’-(trihydrogen diphosphate),disodium salt can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form cytidine 5’-diphosphate.
Reduction: It can be reduced to form cytidine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products:
Oxidation: Cytidine 5’-diphosphate.
Reduction: Cytidine monophosphate.
Substitution: Various cytidine derivatives.
Scientific Research Applications
Cytidine 5’-(trihydrogen diphosphate),disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleic acids.
Biology: It plays a role in the regulation of cellular processes and is involved in the synthesis of RNA and DNA.
Medicine: It is used in the study of metabolic pathways and as a potential therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
Cytidine 5’-(trihydrogen diphosphate),disodium salt exerts its effects by participating in various biochemical pathways. It acts as a substrate for enzymes involved in nucleotide synthesis and metabolism. For example, it is a substrate for cytidylate kinase, which phosphorylates it to form cytidine triphosphate. This compound is then used in the synthesis of RNA and DNA .
Comparison with Similar Compounds
MANT-CDP (N-Methyl-2-(3')-O-anthraniloyl-cytosine-5'-diphosphate)
- Structure: MANT-CDP is a cytosine diphosphate derivative modified with an anthraniloyl fluorophore at the 3′-OH of the ribose. Unlike the target compound, its pyrimidine base is cytosine (4-amino-2-oxopyrimidine vs. cytosine’s 4-amino-2-oxo-5-pyrimidine).
- Synthesis : MANT-CDP is synthesized via anthraniloyl group conjugation to CDP, yielding 1% after purification .
- Applications : Used as a fluorescent probe for studying nucleotide-protein interactions (e.g., anthrax adenylyl cyclase toxin binding) .
[(2R,3S,4R,5R)-3,4-Dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl Dihydrogen Phosphate (CAS 4988-54-9)
- Structure: Features a 4-(hydroxyamino)-2-oxopyrimidine base instead of 4-amino-2-oxopyrimidine. The hydroxyamino group may alter base-pairing or enzymatic recognition.
- Physicochemical Properties : Molecular formula C₉H₁₄N₃O₉P (MW 347.2 g/mol), compared to the target compound’s C₉H₁₃N₃O₁₂P₂Na₂ (MW 535.2 g/mol) .
Uridine 2′-Monophosphate (2′-UMP)
- Structure: Contains uracil (2,4-dioxo-pyrimidine) instead of 4-amino-2-oxopyrimidine. The phosphate group is at the 2′ position of ribose, whereas the target compound’s bis-phosphate is at the 5′ hydroxymethyl .
- Biological Role: A canonical RNA nucleotide; lacks the bis-phosphate and sodium counterions of the target compound .
Heterocycle-Modified Analogues
(2R,3R,4S,5R)-2-(4-Amino-5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-Methyl-tetrahydrofuran-3,4-diol
- Structure : Replaces the pyrimidine with a pyrrolo[2,3-d]pyrimidine (7-azaindole) scaffold. The iodine atom at position 5 and methyl group on the sugar differentiate it from the target compound .
- Applications: Potential use in antiviral or anticancer therapies due to halogenated heterocycles’ enhanced bioactivity .
Phosphorylation State and Counterion Variants
{[(2R,3S,4R,5S)-5-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic Acid
- Structure : Phosphonic acid replaces the bis-phosphate group, conferring resistance to phosphatase hydrolysis. The base is 2,4-dioxo-pyrimidine (uracil derivative) .
- Stability : Phosphonic acids exhibit higher metabolic stability than phosphates, suggesting therapeutic advantages .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Structural Flexibility: The target compound’s bis-phosphate and 4-amino-2-oxopyrimidine base enable unique interactions with enzymes, distinguishing it from MANT-CDP (fluorophore-tagged) and uridine derivatives (canonical bases) .
Synthetic Challenges : Low yields in MANT-CDP synthesis (1%) highlight difficulties in modifying nucleotide diphosphates, suggesting room for optimization in the target compound’s production .
Biological Potential: The hydroxy(phosphonooxy)phosphoryl group may mimic transition states in phosphoryl transfer reactions, making the compound a candidate for enzyme inhibition studies .
Counterion Effects : Disodium salts improve aqueous solubility compared to protonated phosphonic acids (e.g., CAS 4988-54-9), critical for in vivo applications .
Biological Activity
Disodium (2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate, commonly referred to in research as a modified nucleotide or nucleoside, exhibits significant biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes:
- A pyrimidine base
- A ribose-like sugar moiety
- Phosphoryl groups that enhance its solubility and biological interaction potential
This combination of features contributes to its functionality as a potential therapeutic agent.
The biological activity of disodium (2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate primarily involves:
- Inhibition of Nucleotide Metabolism : The compound acts as an inhibitor in nucleotide synthesis pathways, which is crucial for rapidly dividing cells such as cancer cells.
- Modulation of Enzymatic Activity : It influences enzymes involved in nucleic acid metabolism, potentially leading to altered cellular proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. In vitro studies have shown:
- Cell Line Sensitivity : The compound exhibits selective cytotoxicity against various cancer cell lines such as HL-60 (human leukemia) and PC-3 (prostate cancer) with IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 | 1.0 |
| PC-3 | 3.3 |
These findings suggest that the compound may serve as a potent chemotherapeutic agent.
Other Biological Activities
Apart from its anticancer properties, disodium (2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolane-3,4-diolate has also been studied for:
- Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections by inhibiting viral replication pathways.
Case Studies
- Study on Antitumor Effects : A study conducted on HL-60 cells revealed that treatment with the compound resulted in increased levels of intracellular nitric oxide (NO), which correlated with enhanced S-glutathionylation of proteins. This suggests a mechanism where the compound induces oxidative stress leading to apoptosis in cancer cells .
- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetic properties showed favorable absorption and distribution characteristics in animal models. The compound demonstrated a half-life conducive for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
